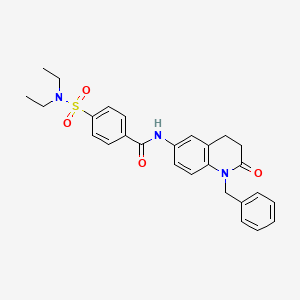

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(diethylsulfamoyl)benzamide

Description

Properties

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-(diethylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O4S/c1-3-29(4-2)35(33,34)24-14-10-21(11-15-24)27(32)28-23-13-16-25-22(18-23)12-17-26(31)30(25)19-20-8-6-5-7-9-20/h5-11,13-16,18H,3-4,12,17,19H2,1-2H3,(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGMDRXGTZTKJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(diethylsulfamoyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Tetrahydroquinoline Core: This step involves the cyclization of an appropriate precursor, such as an aniline derivative, with a suitable aldehyde under acidic conditions to form the tetrahydroquinoline core.

Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the tetrahydroquinoline core.

Formation of the Diethylsulfamoyl Benzamide Group: This step involves the reaction of the intermediate compound with diethylsulfamoyl chloride and a suitable amine to form the final product.

Industrial Production Methods

Industrial production of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(diethylsulfamoyl)benzamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(diethylsulfamoyl)benzamide: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives with higher oxidation states.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or diethylsulfamoyl groups, leading to the formation of new derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Benzyl halides or diethylsulfamoyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Quinoline derivatives with carboxyl or aldehyde groups.

Reduction: Alcohol derivatives of the original compound.

Substitution: Derivatives with different functional groups replacing the benzyl or diethylsulfamoyl groups.

Scientific Research Applications

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(diethylsulfamoyl)benzamide: has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(diethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Altering Gene Expression: Influencing the expression of genes related to its biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

- Core Heterocycle: The tetrahydroquinoline core in the target compound contrasts with the oxazol-5(4H)-one intermediate used in compound 3a–g .

- Sulfonamide Substituents : The diethylsulfamoyl group in the target compound differs from the N-(substituted)sulfamoyl groups in compound 3a–g . Diethyl substituents may enhance lipophilicity, impacting membrane permeability compared to bulkier or polar substituents.

- Benzyl vs. Methoxyphenyl : The 1-benzyl substitution in the target compound vs. the 4-methoxyphenyl group in compound 3a–g introduces differences in electron-donating effects and steric bulk, which could influence binding interactions in biological targets.

Data Table: Key Comparison Metrics

Research Findings and Limitations

- SHELX Software : The target compound’s crystallographic data (if available) could be refined using SHELXL, a program widely used for small-molecule structural analysis .

- Synthetic Divergence : The target compound’s synthesis may avoid the pitfalls of low-yield strategies seen in analogous benzamide derivatives .

- Functional Group Impact: The diethylsulfamoyl group’s electron-withdrawing effects could modulate the tetrahydroquinoline core’s reactivity compared to methoxyphenyl derivatives .

Q & A

Q. What are the key synthetic pathways for N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(diethylsulfamoyl)benzamide, and what challenges arise during purification?

The synthesis involves multi-step reactions: (1) Formation of the tetrahydroquinoline core via cyclization of substituted anilines with benzyl-protected ketones, (2) introduction of the diethylsulfamoyl group via nucleophilic substitution or coupling reactions, and (3) final benzamide coupling using carbodiimide-based reagents (e.g., EDCI/HOBt) . Key challenges include controlling regioselectivity during sulfamoylation and removing byproducts (e.g., unreacted intermediates) via column chromatography or recrystallization. Solvent polarity adjustments (e.g., dichloromethane/hexane gradients) improve yield and purity .

Q. How is the compound’s structural integrity validated, and which spectroscopic methods are prioritized?

Structural confirmation relies on:

- NMR : - and -NMR to verify aromatic protons (δ 6.5–8.5 ppm), sulfonamide NH (~δ 10.5 ppm), and diethyl groups (δ 1.1–1.4 ppm for CH, δ 3.2–3.6 ppm for CH) .

- Mass spectrometry : High-resolution ESI-MS to confirm the molecular ion peak (m/z ≈ 426.54) and fragmentation patterns .

- X-ray crystallography : For crystalline derivatives, SHELXL refinement resolves bond angles and torsional strain in the tetrahydroquinoline core .

Q. What solvent systems are recommended for solubility and in vitro assays?

The compound’s lipophilic nature (logP ~3.5, estimated) favors solubility in DMSO or DMF. For biological assays, stock solutions in DMSO (<1% v/v final concentration) are diluted in aqueous buffers (e.g., PBS) to avoid precipitation. Sonication or mild heating (40–50°C) enhances dissolution .

Advanced Research Questions

Q. How can researchers identify the compound’s biological targets, and what in vitro models are suitable for mechanistic studies?

Target identification strategies include:

- Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates, followed by LC-MS/MS analysis .

- Kinase/enzyme inhibition assays : Screen against panels (e.g., Eurofins KinaseProfiler™) to identify IC values for targets like MAPK or COX-2 .

- Cellular thermal shift assays (CETSA) : Monitor target protein stabilization upon compound binding in live cells .

Q. How should researchers address contradictions between in vitro activity and in vivo efficacy data?

Discrepancies may arise from poor bioavailability or off-target effects. Mitigation strategies:

- Pharmacokinetic profiling : Measure plasma half-life (e.g., LC-MS/MS) and tissue distribution in rodent models .

- Metabolite identification : Use hepatocyte incubations or microsomal assays to detect inactive/active metabolites .

- Dose-response refinement : Adjust dosing regimens (e.g., QD vs. BID) to align with target engagement metrics .

Q. What strategies optimize the compound’s selectivity for therapeutic applications?

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing diethylsulfamoyl with cyclopropylsulfonamide) to reduce off-target binding .

- Computational docking : Use Schrödinger’s Glide to predict binding poses in target vs. non-target proteins (e.g., hERG channel) .

- Counter-screening : Test against related enzymes (e.g., sulfotransferases vs. sulfatases) to validate specificity .

Q. What analytical methods assess the compound’s stability under physiological conditions?

- Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions, then monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Light stability : Use ICH Q1B guidelines to test photodegradation under UV/visible light .

- Long-term storage : Stability-indicating methods (e.g., UPLC-PDA) track impurities at -20°C vs. 4°C over 6–12 months .

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., chloroform/methanol) and refine using SHELXL. Focus on resolving sulfonamide torsion angles (C-S-N-C) and hydrogen-bonding networks .

- Twinned crystals : Apply the TwinRotMat algorithm in SHELXL to deconvolute overlapping reflections .

Q. What experimental designs minimize off-target effects in phenotypic screening?

- CRISPR-Cas9 knockout : Validate target dependency by comparing compound efficacy in wild-type vs. gene-edited cell lines .

- Proteome-wide profiling : Use affinity-based pulldowns combined with SILAC (stable isotope labeling) to identify non-target interactions .

- Concentration matrices : Test sub-IC doses to distinguish primary targets from secondary effects .

Q. How can researchers model the compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationship?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.